molecular formula C18H15NO5 B563446 Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate CAS No. 1076199-35-3

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate

Cat. No. B563446
CAS RN: 1076199-35-3
M. Wt: 325.32
InChI Key: KIGGKSHXBJRUFV-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate, also known as MDHP, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. MDHP belongs to the class of isoindoline-1,3-dione derivatives and has shown promise in biological and chemical research.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate is not fully understood, but research has shown that it can interact with various cellular targets. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This compound has also been shown to interact with cellular receptors such as the estrogen receptor and the aryl hydrocarbon receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In animal models, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound has also shown a low toxicity profile in animal studies, making it a safe compound to work with. However, the limitations of this compound include its limited solubility in water and its potential to degrade over time, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate. In the field of medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-cancer and anti-inflammatory agent. In the field of materials science, this compound can be used as a building block for the synthesis of functional materials with tunable properties. Further studies are needed to explore the potential of this compound in this field. Overall, this compound has shown promise as a versatile compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.

Scientific Research Applications

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has shown potential as a versatile compound in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials. This compound has been used as a precursor for the synthesis of polymeric materials with tunable properties such as fluorescence, conductivity, and solubility.

properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGGKSHXBJRUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662172
Record name Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076199-35-3
Record name Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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